![molecular formula C7H9NO B12906329 6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole CAS No. 508229-69-4](/img/structure/B12906329.png)
6-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Métodos De Preparación
The synthesis of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield isoxazole derivatives . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis to enhance efficiency and yield .
Análisis De Reacciones Químicas
6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and the structure of the derivative being studied .
Comparación Con Compuestos Similares
6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole can be compared with other isoxazole derivatives, such as:
- 5-methylisoxazole
- 3,5-dimethylisoxazole
- 4,5-dihydroisoxazole
These compounds share the isoxazole core structure but differ in their substituents and ring modifications. The uniqueness of 6-methyl-5,6-dihydro-4H-cyclopenta[d]isoxazole lies in its specific substitution pattern and the resulting chemical and biological properties .
Propiedades
Número CAS |
508229-69-4 |
|---|---|
Fórmula molecular |
C7H9NO |
Peso molecular |
123.15 g/mol |
Nombre IUPAC |
6-methyl-5,6-dihydro-4H-cyclopenta[d][1,2]oxazole |
InChI |
InChI=1S/C7H9NO/c1-5-2-3-6-4-8-9-7(5)6/h4-5H,2-3H2,1H3 |
Clave InChI |
WEBGDHOHFPMFGX-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2=C1ON=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





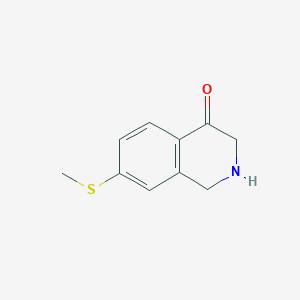
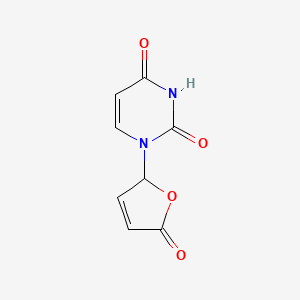
![3-Pyrrolidinol, 1-[2-(methylamino)-2-phenylethyl]-](/img/structure/B12906275.png)
![2-Hydroxy-1-methoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12906282.png)
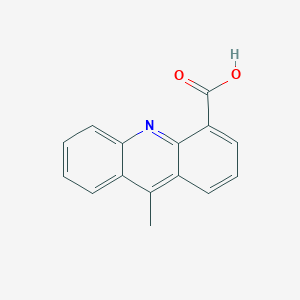
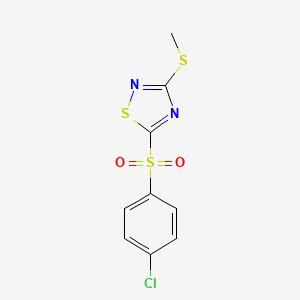
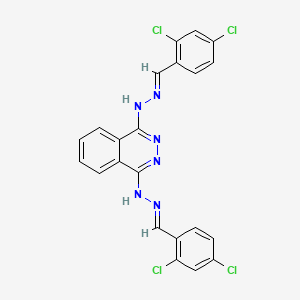
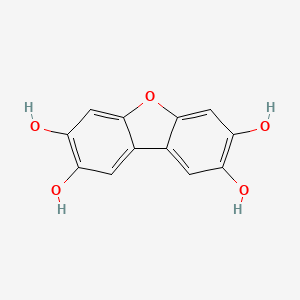
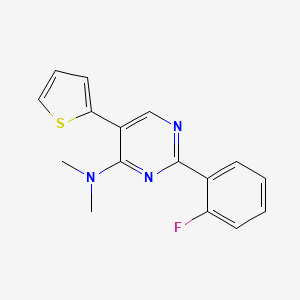

![N-{4-[(Propan-2-yl)amino]-1,2,5-oxadiazol-3-yl}formamide](/img/structure/B12906309.png)
